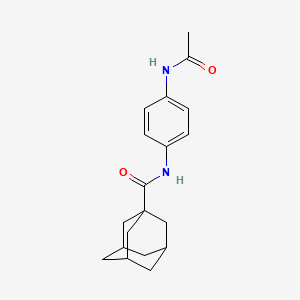

![molecular formula C22H18FN3O3 B2381929 1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931707-78-7](/img/structure/B2381929.png)

1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which have been extensively studied for their therapeutic properties.

Scientific Research Applications

Novel Nitrogen Protection of Pyrimidines

Research by Kraljević et al. (2011) on N-methoxymethylated (MOM) pyrimidine derivatives, including pyrimidine-2,4-diones with fluorinated side chains, highlighted their potential as tracer molecules for non-invasive imaging techniques like positron emission tomography (PET). These compounds, through their structural modifications and introduction of fluorine, offer insights into developing diagnostic tools for various diseases, emphasizing the utility of pyrimidine derivatives in enhancing molecular imaging technologies (Kraljević et al., 2011).

Urease Inhibition by Pyrimidine Derivatives

A study by Rauf et al. (2010) synthesized pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives and evaluated their urease inhibition activity. Their findings demonstrated that certain derivatives exhibit significant urease inhibitory properties, suggesting potential applications in designing urease inhibitors, which could be beneficial in treating diseases caused by urease-producing bacteria (Rauf et al., 2010).

Synthesis and Structural Exploration

Ashraf et al. (2019) explored the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, offering insights into their structural, spectral, and computational aspects. This research contributes to understanding the chemical behavior of such compounds, paving the way for their application in designing novel materials with specific electronic and optical properties (Ashraf et al., 2019).

Herbicidal Activities

A study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds by Huazheng (2013) showed that certain derivatives exhibit high herbicidal activities. This indicates the potential of pyrimidine derivatives in agricultural applications, particularly in developing new herbicides that can effectively control weed growth (Huazheng, 2013).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3/c1-29-19-7-3-2-5-16(19)14-26-21(27)18-6-4-12-24-20(18)25(22(26)28)13-15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTPEBRSNNFREA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2381846.png)

![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)

![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2381853.png)

![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)

![Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2381859.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2381863.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2381865.png)

![3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2381866.png)